molecular formula C8H12N4O B13207691 6-(2-Ethylhydrazin-1-yl)pyridine-3-carboxamide

6-(2-Ethylhydrazin-1-yl)pyridine-3-carboxamide

Cat. No.: B13207691
M. Wt: 180.21 g/mol
InChI Key: FJLCMQJTPQTRTJ-UHFFFAOYSA-N
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Description

6-(2-Ethylhydrazin-1-yl)pyridine-3-carboxamide is a chemical compound with the molecular formula C8H12N4O It is a pyridine derivative with a carboxamide group at the 3-position and an ethylhydrazinyl group at the 6-position

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

6-(2-ethylhydrazinyl)pyridine-3-carboxamide

InChI

InChI=1S/C8H12N4O/c1-2-11-12-7-4-3-6(5-10-7)8(9)13/h3-5,11H,2H2,1H3,(H2,9,13)(H,10,12)

InChI Key

FJLCMQJTPQTRTJ-UHFFFAOYSA-N

Canonical SMILES

CCNNC1=NC=C(C=C1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Ethylhydrazin-1-yl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with ethylhydrazine under specific conditions. The reaction is usually carried out in the presence of a condensing agent such as pyridine-3-carboxylic anhydride (3-PCA) and an activator like 4-(dimethylamino)pyridine. The reaction conditions are mild, and the product is obtained in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2-Ethylhydrazin-1-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, hydrazine derivatives, and oxides.

Scientific Research Applications

6-(2-Ethylhydrazin-1-yl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Ethylhydrazin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of urease activity, which is crucial for its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxamide: A simpler analog with similar structural features.

    Ethylhydrazine derivatives: Compounds with similar hydrazine groups but different substituents on the pyridine ring.

Uniqueness

6-(2-Ethylhydrazin-1-yl)pyridine-3-carboxamide is unique due to the presence of both the ethylhydrazinyl and carboxamide groups, which confer distinct chemical and biological properties

Biological Activity

6-(2-Ethylhydrazin-1-yl)pyridine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structure

The synthesis of 6-(2-Ethylhydrazin-1-yl)pyridine-3-carboxamide typically involves the reaction of pyridine derivatives with hydrazine or its derivatives. The structural framework includes a pyridine ring substituted with a carboxamide group, which is crucial for its biological activity. The presence of the ethylhydrazine moiety enhances its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to 6-(2-Ethylhydrazin-1-yl)pyridine-3-carboxamide. For instance, a derivative known as compound 6A demonstrated strong antagonist activity against the retinoid X receptor alpha (RXRα), with a half-maximal effective concentration (EC50) of 1.68 ± 0.22 µM. This compound exhibited potent anti-proliferative effects on human cancer cell lines such as HepG2 and A549, showing IC50 values below 10 µM, while maintaining low cytotoxicity in normal cells (IC50 > 100 µM) .

Table 1: Anticancer Activity of Compound 6A

Cell LineIC50 (µM)Cytotoxicity in Normal Cells (IC50 > µM)
HepG2< 10> 100
A549< 10> 100

The mechanism of action involves the induction of apoptosis via caspase activation and cleavage of poly ADP-ribose polymerase (PARP), indicating that it triggers RXRα-dependent apoptotic pathways .

Antimicrobial Activity

In addition to its anticancer properties, derivatives based on the pyridine-3-carboxamide scaffold have shown promising antibacterial activity. A study reported that certain N-ethylurea inhibitors derived from this scaffold effectively targeted the ATPase sub-unit of DNA gyrase, demonstrating significant enzyme inhibitory activity against Gram-positive bacteria . This suggests that compounds like 6-(2-Ethylhydrazin-1-yl)pyridine-3-carboxamide could be explored further for their potential to combat antibiotic-resistant infections.

Table 2: Antimicrobial Activity Overview

Target EnzymeActivityGram Type
DNA GyraseInhibitoryPositive

The biological activity of 6-(2-Ethylhydrazin-1-yl)pyridine-3-carboxamide can be attributed to its ability to interact with specific molecular targets. For anticancer activity, it binds selectively to RXRα, inhibiting its transactivation and promoting apoptosis in cancer cells. The binding affinity was characterized by molecular docking studies, which predicted favorable interactions within the ligand-binding pocket of RXRα .

For antimicrobial action, the compound's structural features allow it to inhibit critical enzymes involved in bacterial DNA replication, providing a pathway for developing new antibacterial agents .

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

  • Case Study on RXRα Antagonism : A study involving compound 6A demonstrated its effectiveness in reducing tumor growth in xenograft models by promoting apoptosis through RXRα inhibition .
  • Antimicrobial Efficacy Against Resistant Strains : Research indicated that derivatives targeting DNA gyrase showed substantial inhibition against resistant strains of Staphylococcus aureus, suggesting their potential as therapeutic agents in treating drug-resistant infections .

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